3-(Bromomethylidene)oxetane
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Overview
Description
3-(Bromomethylidene)oxetane is an organic compound characterized by a four-membered oxetane ring with a bromomethylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethylidene)oxetane typically involves the cyclization of appropriate precursors. One common method is the electrophilic halocyclization of alcohols, where an alcohol precursor undergoes cyclization in the presence of a halogenating agent to form the oxetane ring . Another method involves the Paternò–Büchi reaction, a [2+2] cycloaddition of carbonyl compounds with alkenes under photochemical conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halocyclization reactions using optimized conditions to maximize yield and purity. The choice of reagents, solvents, and reaction conditions is critical to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethylidene)oxetane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Ring-Opening Reactions: The strained oxetane ring can be opened by nucleophiles or under acidic conditions to form linear or branched products.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Acidic Conditions: Strong acids like hydrochloric acid or sulfuric acid can facilitate ring-opening reactions.
Major Products
Substitution Products: Depending on the nucleophile, products such as amines, ethers, or thioethers can be formed.
Ring-Opened Products: Linear or branched compounds resulting from the cleavage of the oxetane ring.
Scientific Research Applications
3-(Bromomethylidene)oxetane has several applications in scientific research:
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethylidene)oxetane involves its reactivity as a strained cyclic ether. The oxetane ring’s strain makes it susceptible to ring-opening reactions, which can be exploited in various synthetic applications.
Comparison with Similar Compounds
Similar Compounds
3-Bromooxetane: Similar structure but lacks the methylidene group.
Oxetane: The parent compound with no substituents.
3,3-Bis(chloromethyl)oxetane: Contains two chloromethyl groups instead of a bromomethylidene group.
Uniqueness
3-(Bromomethylidene)oxetane is unique due to the presence of the bromomethylidene group, which imparts distinct reactivity compared to other oxetane derivatives. This makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .
Properties
IUPAC Name |
3-(bromomethylidene)oxetane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO/c5-1-4-2-6-3-4/h1H,2-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUABHURZPBTTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CBr)CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2157758-73-9 |
Source
|
Record name | 3-(bromomethylidene)oxetane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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